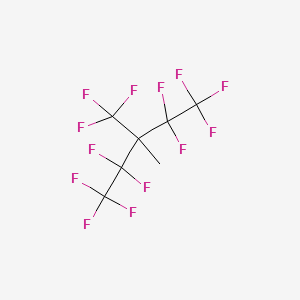
1,1,1,2,2,4,4,5,5,5-Decafluoro-3-methyl-3-(trifluoromethyl)pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,2,4,4,5,5,5-Decafluoro-3-methyl-3-(trifluoromethyl)pentane is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and resistance to chemical reactions. It is used in various industrial and scientific applications due to its inertness and low reactivity.
Métodos De Preparación
The synthesis of 1,1,1,2,2,4,4,5,5,5-Decafluoro-3-methyl-3-(trifluoromethyl)pentane typically involves the reaction of methyl methanesulfonate with perfluoro-2,3-epoxy-2-methylpentane . The reaction conditions include:
- Cleaning and drying the reaction flask.
- Mixing the reactants under controlled temperature and pressure conditions.
- Purifying the product through distillation or other separation techniques.
Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1,1,1,2,2,4,4,5,5,5-Decafluoro-3-methyl-3-(trifluoromethyl)pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form fluorinated alcohols or acids.
Reduction: Reduction reactions may yield partially fluorinated hydrocarbons.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,1,2,2,4,4,5,5,5-Decafluoro-3-methyl-3-(trifluoromethyl)pentane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis and fluorination reactions.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems and as a contrast agent in medical imaging.
Mecanismo De Acción
The mechanism by which 1,1,1,2,2,4,4,5,5,5-Decafluoro-3-methyl-3-(trifluoromethyl)pentane exerts its effects involves interactions with molecular targets and pathways. The compound’s fluorine atoms create a highly electronegative environment, which can influence the reactivity and stability of other molecules. This property is particularly useful in applications requiring inert and stable compounds.
Comparación Con Compuestos Similares
1,1,1,2,2,4,4,5,5,5-Decafluoro-3-methyl-3-(trifluoromethyl)pentane can be compared with other fluorinated compounds such as:
1,1,1,2,2,3,4,5,5,5-Decafluoro-3-methoxy-4-(trifluoromethyl)pentane: Similar in structure but contains a methoxy group, which alters its reactivity and applications.
1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(trifluoromethyl)pentane: Contains an additional fluorine atom, leading to different physical and chemical properties.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which provides a balance of stability and reactivity suitable for various specialized applications.
Propiedades
Número CAS |
116089-50-0 |
|---|---|
Fórmula molecular |
C7H3F13 |
Peso molecular |
334.08 g/mol |
Nombre IUPAC |
1,1,1,2,2,4,4,5,5,5-decafluoro-3-methyl-3-(trifluoromethyl)pentane |
InChI |
InChI=1S/C7H3F13/c1-2(5(12,13)14,3(8,9)6(15,16)17)4(10,11)7(18,19)20/h1H3 |
Clave InChI |
XCTFLQALUYQJRC-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


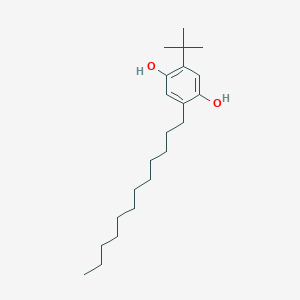
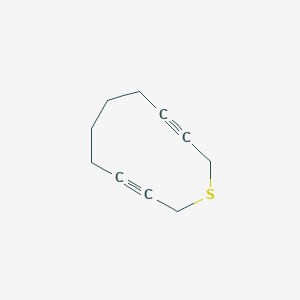
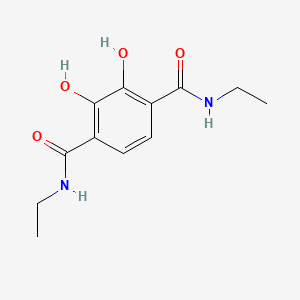


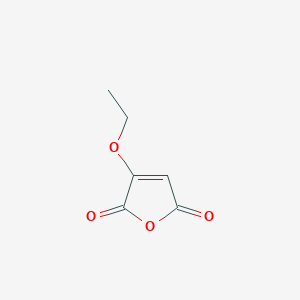
![1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride](/img/structure/B14306726.png)
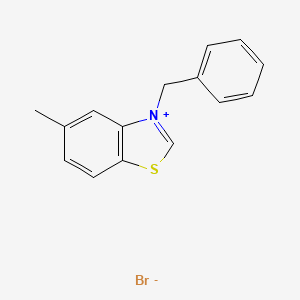

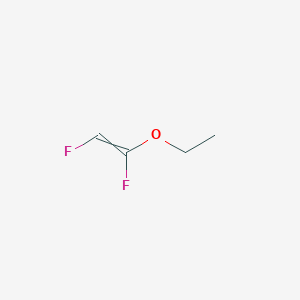
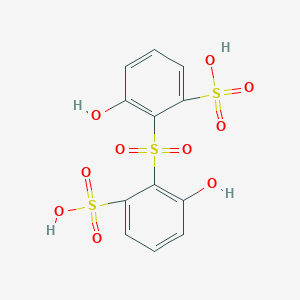
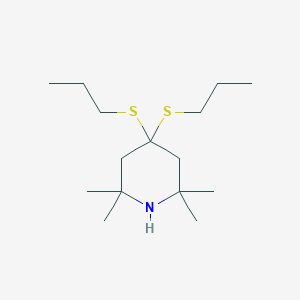
![N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14306754.png)
![Methyl 2-[bromo(trimethylsilyl)methyl]benzoate](/img/structure/B14306755.png)
